Methyl 3-(4-Ethynylphenyl)propanoate

Description

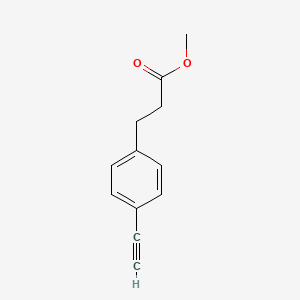

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-ethynylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-7H,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQLLXBBEQSUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068471-18-0 | |

| Record name | Methyl 3-(4-Ethynylphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of Methyl 3 4 Ethynylphenyl Propanoate

Reactions Involving the Terminal Alkyne Functionality

The terminal ethynyl (B1212043) group is characterized by its reactive C-H bond and the electron-rich carbon-carbon triple bond, making it susceptible to a variety of addition and coupling reactions.

The terminal alkyne of Methyl 3-(4-ethynylphenyl)propanoate is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". organic-chemistry.orgtcichemicals.com This reaction joins the alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.org The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.orgnih.gov

The process is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. wikipedia.orgresearchgate.net The reaction is robust, tolerates a wide variety of functional groups, and can often be performed in aqueous or benign solvent systems. organic-chemistry.org This allows this compound to be conjugated to a vast array of azide-functionalized molecules, including biomolecules, polymers, and fluorescent dyes, without the need for protecting groups. ntu.edu.sg The resulting triazole linker is highly stable, resisting cleavage by hydrolysis, oxidation, or reduction. tcichemicals.com

Table 1: Typical Reaction Conditions for CuAAC of this compound

| Parameter | Condition | Rationale/Notes |

| Alkyne | This compound | The terminal alkyne is essential for the reaction. |

| Azide | R-N₃ (various organic azides) | The reaction is broadly applicable to many azide partners. |

| Catalyst | Cu(I) source, e.g., CuSO₄/Sodium Ascorbate, CuI | Cu(I) is the active catalytic species. wikipedia.orgresearchgate.net |

| Ligand | e.g., TBTA, BTTAA | Stabilizes the Cu(I) oxidation state and accelerates the reaction. nih.govresearchgate.net |

| Solvent | H₂O, t-BuOH/H₂O, DMSO, DMF | The reaction is compatible with a wide range of solvents, including aqueous media. organic-chemistry.org |

| Temperature | Room Temperature | The reaction proceeds efficiently under mild temperature conditions. organic-chemistry.orgnih.gov |

While often synthesized via a coupling reaction itself, the terminal alkyne of this compound remains available for further carbon-carbon bond-forming reactions catalyzed by transition metals. umb.edumdpi.com The most prominent of these is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org

In a Sonogashira coupling, the terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for creating substituted alkynes and conjugated systems. For instance, reacting this compound with an aryl iodide (R-I) would yield a diarylacetylene derivative. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org While palladium-phosphine complexes are the most common catalysts, nickel-based systems have also been developed. wikipedia.orglibretexts.org Copper-free Sonogashira variants have also been established to avoid issues associated with the copper co-catalyst. libretexts.org

Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Disubstituted Alkyne (Ar-C≡C-R) |

| Heck Reaction | Alkene | Pd catalyst | Enyne |

| Glaser Coupling | Another terminal alkyne | Cu salt, oxidant (e.g., O₂) | Symmetrical 1,3-Diyne (Ar-C≡C-C≡C-Ar) |

The carbon-carbon triple bond can undergo addition reactions such as hydration. The hydration of the terminal alkyne group in this compound, typically catalyzed by a mercury(II) salt in aqueous acid, follows Markovnikov's rule. This process initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, resulting in the formation of a methyl ketone, specifically methyl 3-(4-acetylphenyl)propanoate.

Conversely, the ethynyl group is susceptible to oxidative cleavage. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or ozone (O₃) followed by an oxidative workup, will cleave the triple bond. This reaction transforms the ethynyl group into a carboxylic acid, yielding 3-(4-carboxyphenyl)propanoic acid after subsequent hydrolysis of the ester.

Table 3: Hydration and Oxidation of the Ethynyl Group

| Reaction | Reagents | Product Functional Group |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone (-COCH₃) |

| Oxidative Cleavage | 1. O₃ or KMnO₄2. H₂O₂ or H₂O | Carboxylic Acid (-COOH) |

Reactivity of the Methyl Ester Moiety

The methyl ester group is a classic carbonyl derivative that primarily undergoes nucleophilic acyl substitution reactions.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(4-ethynylphenyl)propanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.ukvedantu.com

Base-catalyzed hydrolysis, also known as saponification, is the more common and efficient method. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible because the final step is an acid-base reaction where the carboxylic acid product is deprotonated by the excess base to form a carboxylate salt. chemguide.co.uk The free carboxylic acid can then be obtained by acidifying the reaction mixture after the initial reaction is complete.

Table 4: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Reagents | Dilute strong acid (e.g., H₂SO₄), excess H₂O | Strong base (e.g., NaOH), H₂O |

| Nature of Reaction | Reversible | Irreversible |

| Initial Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |

| Advantages | Direct formation of the carboxylic acid | Reaction goes to completion; easier product separation. chemguide.co.uk |

The methyl ester can be converted into other esters or amides through nucleophilic acyl substitution.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. By reacting this compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst, a new ester (3-(4-ethynylphenyl)propanoate of R') and methanol (B129727) are formed. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct as it forms.

Amidation is the reaction of the ester with an amine (R'NH₂) or ammonia to form an amide. This reaction is generally slower than hydrolysis or transesterification and often requires higher temperatures. The direct reaction between an ester and an amine can be slow, but it leads to the formation of N-substituted 3-(4-ethynylphenyl)propanamide and methanol. The use of specific coupling reagents can facilitate this transformation under milder conditions.

Table 5: Transesterification and Amidation Reactions

| Reaction | Nucleophile | Product | Conditions |

| Transesterification | Alcohol (R'-OH) | New Ester | Acid or Base Catalyst, often with excess alcohol |

| Amidation | Amine (R'NH₂) | Amide | Typically requires heat or coupling agents |

Derivatization Strategies for Enhanced Reactivity and Specific Applications

The terminal ethynyl group is an exceptionally versatile functional handle for a wide array of derivatization reactions, significantly enhancing the utility of the core molecule. These reactions are central to applications in medicinal chemistry, materials science, and bioconjugation. Two of the most powerful and widely used strategies are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Sonogashira Coupling: This is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org It is a highly efficient method for forming carbon-carbon bonds, allowing the ethynylphenyl moiety to be connected to other aromatic or vinylic systems. wikipedia.orgnih.gov This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and conjugated polymers. youtube.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as a "click" reaction, the CuAAC is a robust and highly specific reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions, often in aqueous media, and tolerates a wide range of functional groups. nih.govresearchgate.net This makes it an ideal strategy for bioconjugation, such as linking the molecule to proteins, nucleic acids, or surfaces for diagnostic or therapeutic purposes. acs.org

Table 3: Key Derivatization Strategies for the Ethynyl Group This interactive table details prominent derivatization reactions for the terminal alkyne of this compound and their potential applications.

| Reaction Name | Reactants | Catalysts / Reagents | Product Type | Potential Applications |

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Amine Base | Aryl-substituted alkyne | Synthesis of conjugated materials, complex drug analogues |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (e.g., Benzyl Azide) | Cu(I) source (e.g., CuSO₄, Na-Ascorbate) | 1,4-Disubstituted 1,2,3-triazole | Bioconjugation, drug discovery, materials science |

| Glaser Coupling | (Self-coupling) | Cu(I) or Cu(II) salt, Base (e.g., TMEDA) | Symmetrical 1,3-diyne | Synthesis of macrocycles and polymers |

Advanced Spectroscopic and Structural Characterization of Methyl 3 4 Ethynylphenyl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural determination of Methyl 3-(4-ethynylphenyl)propanoate, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the aromatic, aliphatic, methoxy (B1213986), and acetylenic protons are expected. The methylene (B1212753) protons of the propanoate chain typically appear as two triplets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info The spectrum for this compound would show distinct peaks for the carbonyl carbon of the ester, the methoxy carbon, the aliphatic carbons, the aromatic carbons (with different shifts for substituted and unsubstituted positions), and the two sp-hybridized carbons of the alkyne group. docbrown.info

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assembling the molecular structure.

COSY spectra establish proton-proton coupling relationships, confirming the connectivity of the ethyl group protons within the propanoate side chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Interactive Table: Predicted NMR Data for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Notes |

| Acetylenic H | ~3.1 | - | s | Singlet, no adjacent protons. |

| Aromatic H | ~7.2-7.5 | ~122-133 | m | Multiplet for the AA'BB' system. |

| -CH₂- (alpha to phenyl) | ~3.0 | ~30 | t | Triplet, coupled to adjacent CH₂. |

| -CH₂- (alpha to C=O) | ~2.6 | ~35 | t | Triplet, coupled to adjacent CH₂. |

| -OCH₃ | ~3.7 | ~52 | s | Singlet, no adjacent protons. |

| Acetylenic C-H | - | ~77 | - | |

| Acetylenic C-Ar | - | ~83 | - | |

| Aromatic C (ipso, C-CH₂) | - | ~142 | - | Quaternary carbon. |

| Aromatic C (ipso, C-C≡CH) | - | ~121 | - | Quaternary carbon. |

| Carbonyl C=O | - | ~173 | - | Quaternary carbon. |

While this compound itself is achiral, its derivatives can possess stereocenters. For instance, substitution at the α- or β-position of the propanoate chain can introduce chirality. The stereochemical analysis of such chiral derivatives is critical. nih.gov

NMR spectroscopy, in conjunction with chiral resolving agents, is a powerful tool for this purpose. Chiral lanthanide shift reagents or chiral solvating agents can be used to induce diastereomeric interactions, leading to separate NMR signals for enantiomers. This allows for the determination of enantiomeric excess (ee) and the assignment of absolute configuration, often by comparison to standards or through advanced techniques like Mosher's ester analysis. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. docbrown.info A sharp, strong absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne. researchgate.net The C≡C triple bond stretch appears as a weaker absorption around 2100-2150 cm⁻¹. The most prominent peak is typically the C=O stretch of the ester group, which is observed as a very strong band in the region of 1735-1750 cm⁻¹. researchgate.net Additionally, C-O stretching vibrations for the ester are found in the 1170-1200 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetric and less polar bond, often gives a stronger signal in the Raman spectrum than in the IR spectrum. The aromatic ring vibrations are also typically strong in the Raman spectrum.

Interactive Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Alkyne | ≡C-H stretch | 3310 - 3290 | 3310 - 3290 | Strong (IR), Medium (Raman) |

| Alkyne | C≡C stretch | 2150 - 2100 | 2150 - 2100 | Medium-Weak (IR), Strong (Raman) |

| Ester | C=O stretch | 1750 - 1735 | 1750 - 1735 | Very Strong (IR) |

| Ester | C-O stretch | 1300 - 1000 | Variable | Strong (IR) |

| Aromatic | C=C stretch | 1600, 1475 | 1600, 1475 | Medium-Weak (IR), Strong (Raman) |

| Aromatic | C-H stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR) |

| Alkane | C-H stretch | 3000 - 2850 | 3000 - 2850 | Medium (IR) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound (C₁₂H₁₂O₂). kobv.de It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula with high confidence. uni.lu The calculated exact mass for C₁₂H₁₂O₂ is 188.08373 Da.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that further support the structure. libretexts.orglibretexts.org Key fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group. chemguide.co.ukdocbrown.info For this molecule, expected fragments would include:

Loss of the methoxy radical (•OCH₃) to give an acylium ion [M-31]⁺.

Loss of the methoxycarbonyl group (•COOCH₃) to give [M-59]⁺.

Cleavage of the ethyl chain, for instance, leading to a tropylium-like ion or other stabilized carbocations. nih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements of Derivatives

While this compound is likely a liquid or low-melting solid at room temperature, its derivatives can often be crystallized to allow for single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net This technique provides the definitive solid-state structure, yielding precise bond lengths, bond angles, and torsional angles. nih.govmdpi.com

For crystalline derivatives, X-ray crystallography would reveal:

The planarity of the phenyl ring and the conformation of the propanoate side chain relative to it.

The intermolecular interactions that dictate the crystal packing, such as hydrogen bonds (if suitable functional groups are present in the derivative), π-π stacking between aromatic rings, and van der Waals forces. mdpi.com This information is invaluable for understanding structure-property relationships in materials science applications.

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for its analysis within complex mixtures.

Gas Chromatography (GC): Given its likely volatility, GC is an excellent method for purity assessment. google.com A single sharp peak on a suitable capillary column would indicate high purity. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any potential impurities. jmchemsci.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is also a powerful tool for analyzing this aromatic ester. nih.govresearchgate.netsielc.com A UV detector can be effectively used due to the presence of the aromatic ring. nih.gov HPLC is especially useful for analyzing reaction mixtures or for preparative purification. Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of analytical certainty for complex samples. nih.gov

Computational and Theoretical Investigations of Methyl 3 4 Ethynylphenyl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic landscape of Methyl 3-(4-ethynylphenyl)propanoate, offering predictions of its stability and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Reaction Paths

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state properties of molecules. For this compound, DFT calculations can determine optimized geometry, electronic structure, and vibrational frequencies. These calculations are instrumental in predicting the molecule's behavior in chemical reactions.

Key ground-state properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be employed to map out potential energy surfaces for various reaction pathways. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanisms at a molecular level.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for electronic structure analysis. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very precise calculations of electron correlation effects.

These high-accuracy methods are particularly useful for refining the understanding of the electronic distribution and molecular orbital energies of this compound. The results from ab initio calculations can serve as a benchmark for validating the data obtained from more computationally efficient methods like DFT.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a lens through which the dynamic behavior and interactions of this compound can be observed over time.

Conformational Analysis of Flexible Propanoate Chains

The propanoate chain in this compound possesses rotational freedom, leading to various possible conformations. Conformational analysis, through molecular mechanics or quantum chemical methods, can identify the most stable conformers by calculating their relative energies. Understanding the preferred spatial arrangement of the propanoate chain is essential as it can influence the molecule's physical properties and its interactions with other molecules.

Investigation of Intermolecular and Supramolecular Interactions

The presence of the ethynyl (B1212043) group and the phenyl ring in this compound suggests the potential for significant intermolecular and supramolecular interactions. The terminal alkyne can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions.

Molecular dynamics simulations can be used to study how these molecules arrange themselves in condensed phases, providing insights into the formation of larger, ordered structures. These simulations can reveal the nature and strength of the non-covalent interactions that dictate the material's bulk properties.

| Interaction Type | Potential Role |

| π-π Stacking | Contributes to the packing of molecules in solid state. |

| Hydrogen Bonding | The ethynyl group can act as a hydrogen bond donor. |

| van der Waals Forces | General intermolecular attractive forces. |

In Silico Prediction of Reaction Mechanisms and Catalytic Pathways

Computational methods are invaluable for predicting the likely reaction mechanisms and exploring potential catalytic pathways involving this compound. By modeling the interaction of the molecule with various reagents and catalysts, it is possible to predict the most favorable reaction routes.

For instance, the ethynyl group is a versatile functional group that can undergo a variety of reactions, such as cycloadditions, cross-coupling reactions, and polymerizations. In silico studies can help in designing catalysts that are selective for a specific transformation, thereby guiding experimental efforts and accelerating the discovery of new synthetic methodologies.

Retrosynthetic Analysis and Design of Novel Synthetic Routes for this compound

The strategic disassembly of a target molecule into simpler, commercially available precursors is a fundamental concept in organic synthesis, known as retrosynthetic analysis. This process allows for the logical design of synthetic pathways. For this compound, the analysis primarily involves the disconnection of the ethynyl group and the propanoate side chain from the central benzene (B151609) ring.

Two primary retrosynthetic disconnections are considered for this molecule. The first involves the C-C bond between the phenyl ring and the ethynyl group, suggesting a Sonogashira coupling reaction as a key synthetic step. The second approach focuses on the formation of the propanoate side chain, which can be achieved through several methods, including Heck reactions or Wittig-type olefination followed by reduction.

Route 1: Sonogashira Coupling Approach

This strategy prioritizes the late-stage introduction of the sensitive ethynyl group. The retrosynthetic analysis is as follows:

Disconnection 1 (C(sp)-C(sp2)): The bond between the terminal alkyne and the phenyl ring is disconnected. This leads to a protected alkyne, such as trimethylsilylacetylene (B32187), and an aryl halide precursor, specifically Methyl 3-(4-iodophenyl)propanoate. This disconnection strongly suggests a Sonogashira coupling as the final carbon-carbon bond-forming reaction.

Disconnection 2 (Propanoate side chain): The precursor, Methyl 3-(4-iodophenyl)propanoate, can be envisioned as being synthesized from 4-iodophenylacetic acid or a related derivative through standard esterification and chain extension methodologies. However, Methyl 3-(4-iodophenyl)propanoate is commercially available, simplifying the initial steps of this proposed synthesis.

This leads to a forward synthesis commencing with the commercially available Methyl 3-(4-iodophenyl)propanoate.

Proposed Synthetic Steps for Route 1:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Sonogashira Coupling | Methyl 3-(4-iodophenyl)propanoate, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate |

| 2 | Desilylation | Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate | K₂CO₃, MeOH, rt | This compound |

This route is highly convergent and benefits from the commercial availability of the key aryl iodide intermediate. The Sonogashira coupling is a robust and well-established method for the formation of aryl alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org

Route 2: Heck Reaction and Alkyne Formation Approach

An alternative strategy involves the formation of the propanoate side chain on a pre-functionalized benzene ring, followed by the generation of the alkyne.

Disconnection 1 (C=C bond and ester): The propanoate side chain can be retrosynthetically derived from a cinnamate (B1238496) ester, which in turn can be formed via a Heck reaction between an aryl halide and methyl acrylate. researchgate.netugent.bewikipedia.orgorganic-chemistry.orgresearchgate.net This points to 4-iodobenzaldehyde (B108471) as a potential starting material.

Disconnection 2 (Ethynyl group): The ethynyl group can be formed from a precursor functional group. A common method is the conversion of an aldehyde to a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Proposed Synthetic Steps for Route 2:

| Step | Reaction | Reactant | Reagents and Conditions | Product |

| 1 | Heck Reaction | 4-Iodobenzaldehyde, Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | Methyl (E)-3-(4-formylphenyl)acrylate |

| 2 | Catalytic Hydrogenation | Methyl (E)-3-(4-formylphenyl)acrylate | H₂, Pd/C, EtOAc, rt | Methyl 3-(4-formylphenyl)propanoate |

| 3 | Alkyne Formation | Methyl 3-(4-formylphenyl)propanoate | 1. CBr₄, PPh₃, DCM; 2. n-BuLi, THF, -78 °C to rt | This compound |

This route is more linear but offers flexibility in the choice of starting materials. The Heck reaction is a powerful tool for C-C bond formation, and the subsequent reduction and alkyne formation are standard transformations in organic synthesis.

Applications and Synthetic Utility of Methyl 3 4 Ethynylphenyl Propanoate in Advanced Research

Versatility as a Key Building Block in Complex Organic Synthesis

The structural features of Methyl 3-(4-ethynylphenyl)propanoate make it an important precursor in the assembly of intricate molecular frameworks. The terminal alkyne is particularly useful, serving as a key reactive group for powerful carbon-carbon bond-forming reactions.

Precursor for Macrocycles and Polycyclic Structures

Macrocycles and polycyclic aromatic compounds are of significant interest in materials science and medicinal chemistry. The synthesis of these large, ring-based structures often relies on methodologies that can efficiently form rigid and well-defined cyclic systems. nih.gov Arylene-ethynylene units, such as the one present in this compound, are common components in the construction of shape-persistent macrocycles. nih.gov

The terminal alkyne group allows the molecule to participate in transition metal-catalyzed cross-coupling reactions, which are foundational for macrocycle synthesis. nih.govdoi.org Methodologies such as the palladium-catalyzed Sonogashira cross-coupling and copper-catalyzed Glaser-Hay coupling are prime examples of reactions where this compound can serve as a critical building block. In these reactions, the alkyne can be coupled with aryl halides to extend conjugated systems or with other alkynes to form diacetylene linkages, which can then be used in cyclization steps to form the final macrocyclic structure. doi.org

The general approach for utilizing building blocks like this compound in macrocyclization is summarized in the table below.

| Macrocyclization Strategy | Role of Alkyne Group | Typical Catalysts/Reagents | Resulting Structure |

| Sonogashira Coupling | Couples with aryl dihalides to form linear oligomers that undergo intramolecular cyclization. doi.org | Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | Arylene-ethynylene macrocycles |

| Glaser-Hay Coupling | Homocoupling of the terminal alkyne with another alkyne-containing monomer to form a 1,3-diyne linkage. doi.org | CuCl, TMEDA, O₂ or Cu(OAc)₂ | Macrocycles containing diacetylene units |

| Azide-Alkyne Cycloaddition | "Click" reaction with a difunctional azide (B81097) to form a macrocycle containing triazole rings. nih.gov | Cu(I) salts (e.g., CuSO₄/Sodium Ascorbate) | Triazole-containing macrocycles |

Integration into Natural Product Synthesis Efforts

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. nih.govnumberanalytics.com While the specific use of this compound as a direct precursor in the published total synthesis of a complex natural product is not prominently documented, its structural motifs are fundamental in synthetic organic chemistry. researchgate.net Functionalized phenylpropanoids and terminal alkynes are common intermediates in the synthesis of various classes of natural products, including lignans, flavonoids, and polyketides. The compound's structure represents a valuable synthon that could foreseeably be integrated into synthetic strategies for natural products or their analogues that require a phenylpropanoate skeleton with a handle for further elaboration via alkyne chemistry.

Development of Unnatural Amino Acid Derivatives and Applications in Peptide Chemistry

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery, as their incorporation into peptides can confer novel structural and functional properties, such as increased metabolic stability and unique functionalities. nih.govresearchgate.netsigmaaldrich.com The scaffold of this compound is well-suited for the synthesis of novel alkyne-bearing UAAs, which can serve as versatile probes in peptide chemistry. princeton.edu

By introducing an amino group onto the propanoate backbone, typically at the alpha-position, this compound can be converted into a phenylalanine analogue. This UAA contains a terminal alkyne, which acts as a bioorthogonal handle. Once incorporated into a peptide sequence, this alkyne can be selectively modified using reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the site-specific attachment of other molecules such as fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) chains. rsc.org

A plausible synthetic pathway to convert this compound into a protected UAA ready for peptide synthesis is outlined below.

| Step | Reaction | Typical Reagents | Purpose |

| 1 | α-Bromination | NBS, AIBN | Introduces a leaving group at the α-position to the ester. |

| 2 | Azide Substitution | Sodium Azide (NaN₃) | Replaces the bromine with an azide group (Sₙ2 reaction). |

| 3 | Azide Reduction | H₂, Pd/C or PPh₃, H₂O | Reduces the azide to a primary amine. |

| 4 | Amine Protection | Fmoc-OSu or Boc₂O | Protects the newly formed α-amino group for use in solid-phase peptide synthesis (SPPS). |

Contributions to Conjugation Chemistry and Chemical Probe Development

The terminal alkyne of this compound makes it a highly effective component in modern bioconjugation and the construction of chemical probes designed to study biological systems. nih.gov

Ligand Design for Bioconjugation via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility. nih.govresearchgate.net The reaction forms a stable triazole ring by covalently linking an alkyne and an azide. researchgate.net

This compound is an ideal alkyne-containing building block for this purpose. It can be used to label biomolecules that have been metabolically or synthetically engineered to contain an azide group. For example, a protein of interest can be expressed with an azide-bearing unnatural amino acid. The protein can then be selectively labeled by reacting it with this compound (or a derivative) under CuAAC conditions. The propanoate ester can be further hydrolyzed to a carboxylic acid to improve water solubility or to serve as an attachment point for other functionalities. This strategy allows for the precise and stable attachment of a small molecule to a large biomolecule. nih.gov

| Component | Description | Example |

| Alkyne Partner | The molecule bearing the terminal alkyne. | This compound |

| Azide Partner | A biomolecule or probe functionalized with an azide group. | Azide-modified peptide, protein, or DNA |

| Catalyst System | Generates and stabilizes the active Cu(I) species. | CuSO₄, Sodium Ascorbate, THPTA (ligand) |

| Solvent | Typically aqueous buffers, often with a co-solvent. | PBS/DMSO, Water/t-Butanol |

Scaffold for Fluorescent Labeling and Imaging Probes

Fluorescent probes are indispensable tools for visualizing and tracking biological molecules and processes in living cells. nih.gov The design of these probes often involves three key components: a fluorophore (the light-emitting part), a recognition element (for targeting a specific analyte or organelle), and a linker. thno.org

The this compound scaffold is highly suitable for constructing such probes. mdpi.com Its terminal alkyne provides a convenient handle for attaching an azide-functionalized fluorophore via click chemistry. This modular approach allows for the easy synthesis of a variety of probes by simply changing the fluorophore component. The phenylpropanoate portion of the molecule can act as a rigid spacer, separating the fluorophore from a targeting moiety that could be attached after hydrolysis of the methyl ester. This separation can prevent quenching of the fluorescence and minimize steric hindrance. nih.gov

| Fluorophore Class | Excitation/Emission Range | Suitability for Conjugation |

| Coumarins | Blue-Green | Azide derivatives are commercially available or readily synthesized. |

| BODIPY Dyes | Green-Red | Bright, photostable dyes that can be functionalized with azides. nih.gov |

| Cyanine (Cy) Dyes | Red / Near-Infrared (NIR) | Useful for in vivo imaging due to deep tissue penetration; available as azide derivatives. |

| Rhodamines | Orange-Red | High quantum yield fluorophores suitable for probe development. |

By leveraging its dual functionality, this compound stands out as a powerful and adaptable building block, enabling significant advancements in organic synthesis, peptide chemistry, and the development of chemical tools to explore complex biological systems.

Exploration in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, featuring a terminal alkyne group and a propanoate ester functional group attached to a phenyl ring, presents it as a versatile building block for the synthesis of novel materials. Its potential utility in materials science and polymer chemistry is primarily centered around the reactivity of its ethynyl (B1212043) group, which can participate in various polymerization and modification reactions.

Monomer for Functional Polymer Architectures via Alkyne Polymerization

While specific research detailing the use of this compound as a monomer in alkyne polymerization is not extensively documented in publicly available literature, its structure is highly indicative of its potential in this application. Alkyne polymerization is a powerful method for creating polymers with conjugated backbones, which often exhibit interesting electronic and optical properties.

The terminal alkyne group in this compound can, in principle, undergo polymerization through several mechanisms, including Ziegler-Natta catalysis, metathesis polymerization, or transition-metal-catalyzed coupling reactions. The resulting polymer would feature a polyacetylene-type backbone with pendant 4-(methyl propanoate)phenyl groups. These side chains could impart specific properties to the polymer, such as solubility in organic solvents and potential for post-polymerization modification of the ester group.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Characteristic | Rationale |

| Backbone Structure | Conjugated Polyacetylene | Polymerization of the alkyne functionality. |

| Solubility | Soluble in common organic solvents | The presence of the methyl propanoate side chains can enhance solubility. |

| Functionalization | Post-polymerization modification | The ester group can be hydrolyzed or transesterified to introduce other functional groups. |

| Optical/Electronic Properties | Potentially semiconducting or luminescent | Conjugated polymer backbones often exhibit these properties. |

Components in the Design of Liquid Crystalline Compounds

The rigid, rod-like structure of the 4-ethynylphenyl group in this compound makes it a candidate for incorporation into liquid crystalline molecules. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecules possess some degree of orientational order, which can be influenced by electric or magnetic fields, making them crucial components in display technologies.

Although no specific liquid crystalline compounds derived directly from this compound are reported in the available literature, its structural motifs are common in known liquid crystals. The ethynylphenyl core provides the necessary rigidity (mesogenic unit), while the methyl propanoate group could act as a terminal or linking group. Modification of the propanoate chain or reaction of the ethynyl group to connect to other mesogenic units could lead to the formation of calamitic (rod-shaped) liquid crystals.

Table 2: Structural Features of this compound Relevant to Liquid Crystal Design

| Structural Feature | Role in Liquid Crystal Design |

| 4-Ethynylphenyl Group | Provides rigidity and linearity, forming the core mesogenic unit. |

| Methyl Propanoate Group | Can act as a terminal group or be modified to link to other mesogenic units. Influences the melting point and mesophase behavior. |

| Terminal Alkyne | Offers a reactive site for extending the molecular structure to create more complex liquid crystalline architectures. |

Role in Mechanistic Studies of Biological Processes through Molecular Interaction Analysis

The application of this compound in the direct mechanistic study of biological processes through molecular interaction analysis is not prominently featured in scientific literature. However, its structural components suggest potential utility as a molecular probe or as a building block for more complex bioactive molecules.

The terminal alkyne is a particularly valuable functional group in bioconjugation chemistry, often utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific labeling of biomolecules (e.g., proteins, nucleic acids) that have been modified to contain an azide group. By attaching a reporter molecule (like a fluorophore or a biotin (B1667282) tag) to this compound, it could be used to "click" onto azido-modified biomolecules, enabling the study of their localization, trafficking, and interactions within a biological system.

The phenylpropanoate moiety may also contribute to non-covalent interactions with biological macromolecules, such as proteins. The aromatic ring can participate in π-stacking and hydrophobic interactions, while the ester group can act as a hydrogen bond acceptor. While specific studies involving this compound are lacking, the general principles of molecular interaction analysis suggest that derivatives of this compound could be designed as specific ligands or inhibitors for enzymes or receptors, where detailed binding analysis would be crucial for understanding their mechanism of action.

Future Research Directions and Current Challenges for Methyl 3 4 Ethynylphenyl Propanoate

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of Methyl 3-(4-ethynylphenyl)propanoate logically proceeds via two key bond formations: the ester linkage and the carbon-carbon bond of the ethynyl (B1212043) group. Future research will likely focus on optimizing these steps for efficiency, sustainability, and cost-effectiveness.

Conventional synthesis of the propanoate ester would involve the Fischer esterification of 3-(4-ethynylphenyl)propanoic acid with methanol (B129727), often requiring a strong acid catalyst like sulfuric acid. gcsescience.comceon.rs While effective, this method presents challenges in terms of equipment corrosion and catalyst removal. google.com A more sustainable approach involves the use of biocatalysts, such as immobilized lipases, which can perform esterification under mild, solvent-free conditions, yielding high-purity products with minimal waste. chemistryforsustainability.orgnih.gov The development of enzymatic routes for the synthesis of this and related esters represents a significant area for green chemistry research. mdpi.comresearchgate.netrsc.org

The introduction of the ethynyl group onto the phenyl ring is typically achieved via palladium- and copper-cocatalyzed cross-coupling reactions, most notably the Sonogashira coupling of a terminal alkyne with an aryl halide. organic-chemistry.orgwikipedia.org A plausible route would involve coupling a suitable 4-halophenylpropanoate derivative with a protected acetylene. Key challenges in this area include the cost of the palladium catalyst, the potential toxicity of the copper cocatalyst, and the need for anhydrous and anaerobic conditions. organic-chemistry.org Future research is directed towards developing more robust and efficient catalyst systems, including copper-free Sonogashira reactions and the use of novel ligands to improve catalyst performance and longevity. libretexts.orgnih.gov Furthermore, exploring alternative "green" synthesis pathways that avoid heavy metal catalysts altogether is a long-term goal. chu.edu.cn

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Biocatalytic Esterification | Mild reaction conditions, high selectivity, reduced waste, no corrosive acids. chemistryforsustainability.org | Enzyme stability, reaction times, cost of biocatalyst. nih.gov |

| Improved Sonogashira Coupling | High efficiency for C-C bond formation, functional group tolerance. oup.com | Catalyst cost, removal of metal residues, need for anaerobic conditions. |

| Copper-Free Coupling | Reduced toxicity, simplified purification. nih.gov | Often requires different ligands or harsher conditions. |

| Novel Green Pathways | Avoidance of metal catalysts, improved atom economy. chu.edu.cn | Lower technology readiness, may require novel reagent development. |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The chemical structure of this compound contains two primary reactive sites: the terminal alkyne and the methyl ester group. A major focus of future research will be to explore the unique reactivity of this bifunctional molecule and to develop methods for the selective transformation of one group in the presence of the other.

The terminal alkyne is a particularly versatile functional group. numberanalytics.com Its reactivity is characterized by:

Addition Reactions : The alkyne can undergo electrophilic addition with reagents like hydrogen halides and halogens. masterorganicchemistry.comlibretexts.org

Deprotonation : The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a powerful acetylide nucleophile, which can be used in subsequent carbon-carbon bond-forming reactions. libretexts.orgmsu.edu

Cycloaddition Reactions : The alkyne is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. illinois.edu

Of particular importance is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the highly efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide (B81097). dergipark.org.tr Exploring the CuAAC with this molecule could open pathways to novel heterocyclic compounds and bioconjugates.

A key challenge is achieving chemoselectivity. For instance, developing conditions to hydrolyze the methyl ester to the corresponding carboxylic acid without affecting the sensitive alkyne group, or vice versa, protecting the alkyne while transforming the ester, is crucial for its use as a versatile building block.

Expanding the Scope of Applications in Chemical Biology and Materials Science

The dual functionality of this compound makes it an attractive candidate for applications in both chemical biology and materials science.

In chemical biology , the terminal alkyne serves as a "clickable" handle for bioconjugation. wikipedia.org Using the CuAAC reaction, the molecule can be covalently attached to biomolecules (such as proteins, peptides, or nucleic acids) that have been modified to contain an azide group. nih.gov This allows the molecule to function as a reporter or a molecular probe. The propanoate moiety could be further modified to attach other functionalities, making this compound a versatile linker for creating complex biological tools for drug discovery and diagnostics. nih.gov

In materials science , alkynes are valuable monomers for the synthesis of advanced polymers. numberanalytics.com Alkyne polymerization can lead to conjugated polymers with interesting optical and electronic properties for use in electronics and optoelectronics. oup.comnumberanalytics.com this compound could be used as a monomer or co-monomer in such polymerizations. The ester group can influence the solubility and processing characteristics of the resulting polymer. Additionally, the alkyne can be used for cross-linking polymer chains, for instance via thiol-yne click chemistry, to create functional polymer networks and elastomers. researchgate.netnih.gov

| Field of Application | Potential Role of the Compound | Key Functional Group | Example Application |

| Chemical Biology | Molecular Probe / Linker | Terminal Alkyne | Bioconjugation to azide-modified proteins for imaging. nih.gov |

| Drug Discovery | Scaffold / Building Block | Both | Synthesis of triazole-containing compounds as potential enzyme inhibitors. nih.gov |

| Polymer Chemistry | Monomer / Cross-linker | Terminal Alkyne | Creation of conjugated polymers for organic electronics. oup.com |

| Materials Science | Surface Modifier | Both | Functionalization of surfaces via click chemistry. |

Overcoming Challenges in Stereoselective Synthesis and Scalable Production

While this compound itself is achiral, its derivatives could possess stereocenters. For example, substitution at the alpha- or beta-position of the propanoate chain would create a chiral molecule. A significant challenge in synthetic chemistry is the control of stereochemistry. Future research on derivatives would require the development of asymmetric synthetic methods to produce single enantiomers, which is often crucial for pharmaceutical applications. This could involve chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. researchgate.net

Transitioning any chemical synthesis from a laboratory scale to large-scale industrial production presents a distinct set of challenges. biosynth.com For a multi-step synthesis of this compound, key hurdles would include:

Process Safety and Efficiency : Reactions that are manageable in the lab, such as those involving pyrophoric reagents or high pressures, may become hazardous or inefficient at scale. numberanalytics.comresearchgate.net

Cost and Availability of Materials : The cost of catalysts (e.g., palladium) and specialized reagents can become prohibitive on a large scale. Sourcing sustainable and consistently high-quality raw materials is also a major consideration. uk-cpi.com

Purification and Quality Control : Developing robust, scalable purification methods (such as crystallization over chromatography) is essential for producing the final compound with high purity, as required for pharmaceutical or materials applications. hapila.detheasengineers.com

Regulatory Compliance : Large-scale manufacturing must adhere to stringent regulatory standards, such as Good Manufacturing Practice (GMP), which requires extensive documentation and process validation. biosynth.com

Optimizing the synthetic route to minimize steps, reduce waste, and avoid costly or hazardous reagents is a critical focus for making the production of this compound and its derivatives commercially viable. arborpharmchem.comregistech.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl 3-(4-Ethynylphenyl)propanoate?

- Methodological Answer : The compound can be synthesized via esterification of 3-(4-Ethynylphenyl)propanoic acid with methanol under acidic catalysis. Alternatively, cross-coupling reactions (e.g., Sonogashira coupling) using methyl 3-(4-iodophenyl)propanoate and acetylene derivatives may be employed. For optimization, reaction parameters such as catalyst loading (e.g., Pd/Cu systems), solvent polarity (e.g., THF or DMF), and temperature (60–80°C) should be systematically varied to maximize yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of ethynyl (-C≡CH) and ester (-COOCH₃) groups.

- HPLC (with UV detection at 254 nm) to assess purity (>95%).

- Mass spectrometry (ESI-MS or GC-MS) for molecular ion verification.

- X-ray crystallography (if crystalline) for absolute structural confirmation, referencing unit cell parameters and refinement protocols from analogous esters .

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow SDS guidelines for structurally similar esters:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dry environment (2–8°C) under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles critical for confirming the spatial arrangement of the ethynyl and ester groups. For example, refine data using software like SHELXL, ensuring a low R-factor (<0.05) and high data-to-parameter ratio (>12:1). Compare results to reported analogs (e.g., methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, R-factor = 0.044) to validate structural deviations .

Q. How to address contradictions in reported biological activity data (e.g., enzyme inhibition)?

- Methodological Answer :

- Replicate studies under standardized conditions (pH, temperature, substrate concentration).

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate results.

- Perform kinetic analysis (Km, Vmax) to differentiate competitive vs. non-competitive inhibition.

- Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions with target enzymes .

Q. What strategies optimize reaction conditions to minimize by-products?

- Methodological Answer :

- Screen catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to enhance regioselectivity.

- Use scavengers (e.g., polymer-bound thiourea) to trap unreacted acetylene intermediates.

- Monitor reaction progress via TLC or in situ FTIR to terminate at optimal conversion .

Q. How to evaluate solvent compatibility for stability studies?

- Methodological Answer :

- Test solubility in polar (DMSO, methanol) and non-polar (toluene, hexane) solvents.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Avoid halogenated solvents (e.g., DCM) if degradation via SN2 mechanisms is suspected .

Q. How to resolve discrepancies in spectroscopic data interpretation?

- Methodological Answer :

- Re-examine sample preparation (e.g., drying, degassing) to eliminate solvent artifacts.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental IR spectra (e.g., C≡C stretch ~2100 cm⁻¹) with computational predictions (DFT/B3LYP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.